(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
CAS No.: 959581-14-7
Cat. No.: VC8011471
Molecular Formula: C25H23NO5
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959581-14-7 |
|---|---|
| Molecular Formula | C25H23NO5 |
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | (2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(3-methylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C25H23NO5/c1-15-7-6-8-16(13-15)22(23(27)24(28)29)26-25(30)31-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-23,27H,14H2,1H3,(H,26,30)(H,28,29)/t22-,23-/m0/s1 |
| Standard InChI Key | YAHIXHKNZKCSQJ-GOTSBHOMSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | CC1=CC(=CC=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | CC1=CC(=CC=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid is a complex organic compound with a specific stereochemistry, indicated by the (2S,3S) configuration. This compound is part of a broader class of molecules used in peptide synthesis, where the fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for the amino function.
Synonyms and Identifiers
-
Synonyms: N-Fmoc-(2S,3S)-3-Amino-2-hydroxy-3-m-tolyl-propionic acid; (2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(3-methylphenyl)propanoic acid
-
Identifiers: DTXSID30376166, MFCD07363621, AKOS015949605
Storage and Handling
This compound should be stored in a sealed container at a temperature between 2°C and 8°C to maintain its stability.
Role in Peptide Synthesis
The Fmoc group in this compound is crucial for protecting the amino function during peptide synthesis. It can be easily removed under mild conditions, making it a versatile tool in the synthesis of complex peptides.
Biological Relevance
While specific biological activities of this compound are not well-documented, its structural components suggest potential applications in drug development or as a building block for biologically active molecules.
Comparison with Similar Compounds
| Compound | CAS Number | Molecular Weight | Molecular Formula |
|---|---|---|---|
| (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | 959576-00-2 | 433.5 g/mol | C25H23NO6 |
| (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid | 959581-14-7 | 417.5 g/mol | C25H23NO5 |
| (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid | 1217663-73-4 | 417.5 g/mol | C25H23NO5 |
These compounds differ primarily in their substituents and stereochemistry, which can significantly affect their chemical and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume